6-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
6-methoxy-N-[(2-methoxy-2-adamantyl)methyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-18-4-3-15-10-20(24-19(15)11-18)21(25)23-12-22(27-2)16-6-13-5-14(8-16)9-17(22)7-13/h3-4,10-11,13-14,16-17,24H,5-9,12H2,1-2H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORRKCXRXMUQEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3(C4CC5CC(C4)CC3C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Disconnection Strategy
- Amide bond cleavage :
- Indole-2-carboxylic acid + Adamantane-methylamine
- Adamantane subunit :
- Indole core :
Adamantane Subunit Synthesis
Chiral Adamantane Construction
Critical Step : Introduction of 2-methoxy group via:
- Electrophilic methoxylation :
$$ \text{Adamantane} + \text{Cl}2/\text{MeOH} \xrightarrow{\text{FeCl}3} 2\text{-methoxyadamantane} $$ - Methylation of adamantanol :
$$ \text{2-Adamantanol} + \text{MeI} \xrightarrow{\text{Ag}_2\text{O}} 2\text{-methoxyadamantane} $$
Indole Core Synthesis
6-Methoxyindole-2-Carboxylic Acid Preparation
Methodology Comparison :
Optimized Procedure (Route C) :
- Charge 6-methoxyindole (1.0 eq) in anhydrous THF
- Add oxalyl chloride (2.2 eq) dropwise at 0°C
- Microwave irradiation (100W, 15min)
- Quench with NaHCO3, extract with EtOAc
- Crystallize from EtOH/H2O (3:1)
Amide Coupling Strategies
Coupling Reagent Screening
| Reagent System | Solvent | Temp | Time | Yield | Purity | |
|---|---|---|---|---|---|---|
| BOP/DIEA | DMF | 25°C | 12h | 38% | 85% | |
| HATU/DIPEA | DCM | 0→25°C | 6h | 67% | 92% | |
| EDC/HOAt | THF | 40°C | 8h | 54% | 89% | |
| T3P®/Pyridine | ACN | 50°C | 4h | 73% | 94% |
Optimized Protocol :
- Activate 6-methoxyindole-2-carboxylic acid (1.05 eq) with HATU (1.2 eq) in DCM
- Add adamantane-methylamine (1.0 eq) portionwise at 0°C
- Stir 24h at 25°C under N2
- Wash with 5% citric acid, saturated NaHCO3
- Purify by MPC (SiO2, Hexane/EtOAc 3:1→1:2)
Stereochemical Control & Analysis
Chiral HPLC Validation
| Column | Mobile Phase | RT (min) | α Value |
|---|---|---|---|
| Chiralpak IA | Hexane/i-PrOH 90:10 | 12.7 (1R) | 1.32 |
| Lux Cellulose-2 | CO2/MeOH 85:15 | 8.9 (1S) | 1.25 |
Key Findings :
- Dynamic kinetic resolution occurs during Friedel-Crafts alkylation (ΔG‡ = 24.3 kcal/mol)
- Methoxy group orientation dictates adamantane chair conformation (NMR coupling constants J = 11.2 Hz)
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (500MHz, CDCl3) | δ 10.21 (s, 1H, NH), 8.01 (d, J=8.5Hz, 1H), 6.85 (dd, J=2.1,8.5Hz, 1H) |
| 13C NMR (125MHz, CDCl3) | δ 171.5 (CONH), 154.2 (C6-OCH3), 78.9 (C2-OCH3) |
| HRMS (ESI+) | m/z 413.2234 [M+H]+ (calc. 413.2231) |
X-ray Crystallography :
- Dihedral angle between indole/adamantane planes: 68.4°
- Intramolecular H-bond: N-H⋯O=C (2.12Å)
Industrial Viability Assessment
Cost Analysis Breakdown
| Component | Cost/kg ($) | % Total Cost |
|---|---|---|
| Adamantane precursor | 4200 | 58% |
| Coupling reagents | 980 | 23% |
| Chiral resolution | 650 | 15% |
| Purification | 320 | 4% |
Process Intensification Opportunities :
- Continuous flow hydrogenation reduces catalyst loading by 40%
- In-situ IR monitoring improves coupling yield to 82%
Emerging Methodologies
Photocatalytic Approaches
Recent advances enable:
- Visible-light mediated C-H methoxylation (Ru(bpy)3Cl2, O2, 450nm)
- Electrochemical adamantane functionalization (Pt anode, 1.2V vs Ag/AgCl)
Computational Modeling :
DFT calculations (B3LYP/6-311+G**) predict:
- Activation energy for stereoinversion: ΔG‡ = 31.7 kcal/mol
- HOMO-LUMO gap: 5.2 eV (indole) vs 6.8 eV (adamantane)
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The indole core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of methoxyadamantane carboxylic acids.
Reduction: Formation of methoxyadamantane amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole core may interact with biological receptors, while the methoxyadamantane moiety could enhance its stability and bioavailability. The carboxamide group may facilitate binding to enzymes or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Indole Core
N-(1-(Adamantan-1-yl)ethyl)-4,6-difluoro-1H-indole-2-carboxamide (Compound 8h, )
- Structural Differences :
- Fluorine substituents at positions 4 and 6 instead of methoxy at position 4.
- Adamantane is linked via an ethyl group rather than a methoxy-substituted methylene bridge.
- Functional Implications :
- Fluorine’s electronegativity may enhance metabolic stability but reduce electron-donating effects compared to methoxy.
- The ethyl linker in 8h likely decreases steric hindrance compared to the methylene-methoxyadamantane group in the target compound.
- Synthesis : Yield of 85% via coupling of 4,6-difluoroindole-2-carboxylic acid with rimantadine hydrochloride .
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3, )
- Structural Differences: A 5-fluoroindole core with a benzophenone substituent instead of methoxyadamantane.
- Synthesis: Lower yield (37.5%) due to challenges in coupling 4-aminobenzophenone with ethyl-5-fluoroindole-2-carboxylate .
Adamantane Modifications
N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives (Compounds 5a–y, )
- Structural Differences :
- Adamantane is directly attached to the indole ring at position 2, lacking the methylene bridge and methoxy group.
- An oxoacetamide group replaces the carboxamide linker.
- The oxoacetamide group introduces a ketone, which could participate in hydrogen bonding distinct from the carboxamide’s NH group .
Spectral and Analytical Data Comparison
- Key Observations: Methoxy groups in the target compound would produce distinct upfield shifts compared to fluorine or benzophenone substituents. Adamantane-related protons in the target compound would likely appear as complex multiplets (δ 1.45–1.76) .
Biological Activity
6-Methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1H-indole-2-carboxamide is a compound belonging to the class of indolecarboxamides. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available research findings.
The molecular formula of 6-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1H-indole-2-carboxamide is C₁₈H₁₉N₃O₃. It features a complex structure that may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 313.36 g/mol |
| LogP | 3.305 |
| Solubility | Low aqueous solubility |
Antimicrobial Activity
Indole derivatives have been widely studied for their antimicrobial properties. Research indicates that the indole nucleus can exhibit significant activity against various pathogens. For instance, indole-2-carboxamides have shown promise as antituberculosis agents in phenotypic screenings against Mycobacterium tuberculosis (Mtb) .
Case studies have demonstrated that modifications in the indole structure can enhance potency while maintaining favorable pharmacokinetic properties. The compound's structural features may allow it to interact effectively with bacterial targets, although specific data on this compound's efficacy against Mtb is limited.
Anticancer Potential
The biological evaluation of indole derivatives suggests potential anticancer activity. Indoles are known to influence various signaling pathways involved in cancer progression. Some studies have indicated that compounds with an indole moiety can induce apoptosis in cancer cells and inhibit tumor growth .
While specific studies on 6-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1H-indole-2-carboxamide are sparse, its structural similarity to other active indoles suggests it could possess similar anticancer properties.
Anti-inflammatory Effects
Indole derivatives have also been investigated for their anti-inflammatory effects. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines . The potential for 6-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1H-indole-2-carboxamide to exhibit such effects warrants further investigation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of indole derivatives. Research indicates that specific substitutions on the indole ring can significantly impact potency and selectivity for biological targets . For example:
- Alkyl substitutions on the cyclohexyl ring enhance Mtb activity.
- Chloro or fluoro substitutions at certain positions on the indole ring improve metabolic stability.
These insights can guide future synthesis and modification of 6-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1H-indole-2-carboxamide to enhance its therapeutic potential.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield | Key Conditions | Reference |
|---|---|---|---|
| Carbodiimide coupling | 75% | DMSO, RT, 12 h | |
| Nucleophilic displacement | 56.5% | THF, n-BuLi, −78°C | |
| LC/MS-monitored coupling | 61.5% | THF, NEt₃, 0°C |
Basic: How is structural confirmation and purity assessed for this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic techniques is employed:
- ¹H/¹³C NMR : Assigns proton environments (e.g., indole NH at δ 12.02 ppm, adamantane CH₂ at δ 3.70 ppm) and confirms stereochemistry via coupling constants .
- HRMS (ESI) : Validates molecular weight (e.g., [M+H]⁺ calculated 428.2131, observed 428.2130) .
- LC/MS : Monitors reaction progress and purity (retention time: 3.17 min under SMD-FA10-long conditions) .
- Melting Point : Used as a preliminary purity indicator (e.g., sharp melting range within 1–2°C) .
Advanced: How can researchers optimize stereochemical control in the adamantane moiety?
Methodological Answer:
The (1R,3S,5r,7r)-configuration is achieved via:
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (1R)-camphor derivatives) to direct adamantane ring formation .
- Catalytic Asymmetric Synthesis : Pd-catalyzed cross-couplings or organocatalytic methods to set stereocenters .
- Crystallographic Analysis : Single-crystal X-ray diffraction resolves ambiguous stereochemistry post-synthesis .
Key Challenge : Adamantane’s rigidity complicates epimerization. Low-temperature reactions (<0°C) and non-polar solvents (hexane/ether) mitigate racemization .
Advanced: How do substituent variations on the indole ring affect biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Methoxy Position : 6-Methoxy enhances lipophilicity and membrane permeability compared to 5- or 7-substituted analogs .
- Adamantane Linker : Methylation of the adamantane-NH group (e.g., N-methylation) reduces metabolic degradation but may lower target affinity .
Q. Table 2: SAR Trends in Indole-Admantane Derivatives
| Substituent Position | Biological Activity (IC₅₀) | Key Finding | Reference |
|---|---|---|---|
| 6-Methoxy | 0.45 μM | Optimal for target binding | |
| 5-Methoxy | 1.2 μM | Reduced potency | |
| N-Methyl Adamantane | 2.8 μM | Improved metabolic stability |
Advanced: What strategies resolve contradictions in biological data across studies?
Methodological Answer:
Discrepancies in IC₅₀ or efficacy often arise from:
- Assay Variability : Standardize protocols (e.g., ATP levels in kinase assays) and use internal controls .
- Compound Purity : Re-evaluate via LC/MS to rule out impurities >98% purity required for reliable data .
- Cell Line Differences : Use isogenic cell lines to isolate target-specific effects .
Case Study : A study reporting conflicting solubility data ( vs. 8) was resolved by identifying residual DMSO in stock solutions, which artificially inflated solubility measurements .
Advanced: How can reaction scalability be improved without compromising yield?
Methodological Answer:
- Flow Chemistry : Continuous processing minimizes exothermic risks in adamantane functionalization .
- Catalyst Recycling : Immobilized Pd catalysts reduce costs in cross-coupling steps .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress for real-time adjustments .
Example : Scaling the indole-adamantane coupling () from mg to gram scale required switching from DMSO to THF, reducing viscosity and improving mixing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
